molecular formula C11H11N3 B1599758 2,2'-Bipyridin-5-ylmethanamine CAS No. 220339-96-8

2,2'-Bipyridin-5-ylmethanamine

Cat. No. B1599758
M. Wt: 185.22 g/mol
InChI Key: YUSGCLPSBBEIKG-UHFFFAOYSA-N
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Description

2,2’-Bipyridin-5-ylmethanamine is a chemical compound with the molecular formula C11H11N3. It has a molecular weight of 185.23 . This compound is a main product in the field of chemistry .


Molecular Structure Analysis

The molecular structure of 2,2’-Bipyridin-5-ylmethanamine consists of a bipyridine core with an amine group attached. The InChI key for this compound is YUSGCLPSBBEIKG-UHFFFAOYSA-N .

Scientific Research Applications

Coordination Chemistry and Ligand Synthesis

  • 2,2'-Bipyridine derivatives, such as 2,2'-bipyridin-5-ylmethyl-5-(1,2-dithiolan-3-yl)pentanoate, are synthesized for use in coordination chemistry. These derivatives demonstrate unique binding behaviors and are involved in the synthesis of complex metal complexes, such as the fac carbonylrhenium(I) complexes, which show promise in surface-enhanced Raman spectroscopy (SERS) applications (Montgomery et al., 2011).

Photovoltaic and Luminescence Applications

  • 2,2'-Bipyridine-based ligands are crucial in the development of dye-sensitized solar cells (DSCs). Research has shown that 2,2'-bipyridine (bipy) can act as a nitrogen-containing electrolyte additive in DSCs, enhancing their performance and stability (Nguyen et al., 2018).
  • The luminescence properties of europium(III) and terbium(III) chelates with 2,2'-bipyridine derivatives have been studied for potential applications in bioaffinity assays based on time-resolved luminescence measurement (Mukkala et al., 1993).

Analytical and Structural Chemistry

  • 2,2'-Bipyridine plays a significant role in analytical chemistry. Its complexation properties have been extensively studied, revealing intricate structures in its simple complexes and highlighting its importance in the early development of coordination chemistry (Constable & Housecroft, 2019).
  • Charge transfer complexes formed between 2,2'-bipyridine and other compounds, such as 3,5-dinitrosalicylic acid, have been synthesized and characterized, demonstrating its utility in the study of electron transfer processes (Singh et al., 2014).

Safety And Hazards

The safety data sheet for a related compound, 2,2’-Bipyridine, indicates that it may form combustible dust concentrations in air and is toxic if swallowed or in contact with skin .

properties

IUPAC Name

(6-pyridin-2-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSGCLPSBBEIKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432176
Record name 1-([2,2'-Bipyridin]-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bipyridin-5-ylmethanamine

CAS RN

220339-96-8
Record name 1-([2,2'-Bipyridin]-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
M Denison, JJ Ahrens, MN Dunbar… - Inorganic …, 2023 - ACS Publications
Probing the activity of cytochrome P450 3A4 (CYP3A4) is critical for monitoring the metabolism of pharmaceuticals and identifying drug–drug interactions. A library of Ir(III) probes that …
Number of citations: 2 pubs.acs.org
LY Liao, XR Kong, XF Duan - The Journal of organic chemistry, 2014 - ACS Publications
An unexpectedly facile synthetic approach for symmetrical and unsymmetrical 2,2′-bipyridines through the Ni-catalyzed reductive couplings of 2-halopyridines was developed. The …
Number of citations: 84 pubs.acs.org

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